

A Comprehensive Technical Guide to (2R)-3-(Phenylmethoxy)propane-1,2-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-3-Benzylxy-1,2-propanediol

Cat. No.: B054711

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R)-3-(phenylmethoxy)propane-1,2-diol, a chiral building block crucial in synthetic organic chemistry and drug development. This document outlines its chemical identity, physical and spectroscopic properties, and a general synthetic approach, presenting data in a clear, accessible format for laboratory and research applications.

Chemical Identity and Nomenclature

The compound commonly known as **(R)-(+)-3-Benzylxy-1,2-propanediol** is systematically named under IUPAC nomenclature as (2R)-3-(phenylmethoxy)propane-1,2-diol^[1]. The "(2R)" designation specifies the stereochemistry at the second carbon atom of the propane chain. It is also recognized by several synonyms and identifiers crucial for database searches and procurement.

Identifier	Value
IUPAC Name	(2R)-3-(phenylmethoxy)propane-1,2-diol[1]
Common Name	(R)-(+)-3-Benzyloxy-1,2-propanediol[1]
Synonyms	3-O-Benzyl-sn-glycerol, (R)-Glycerol 1-benzyl ether[1]
CAS Number	56552-80-8[1]
Molecular Formula	C ₁₀ H ₁₄ O ₃ [1]
Molecular Weight	182.22 g/mol [1]
SMILES	C1=CC=C(C=C1)COC--INVALID-LINK--O[1]
InChI Key	LWCIBYRXSHRIAP-SNVBAGLBSA-N[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of (2R)-3-(phenylmethoxy)propane-1,2-diol are essential for its identification, handling, and use in chemical reactions.

Table 2.1: Physical Properties

Property	Value
Appearance	Solid
Melting Point	25-29 °C[2]
Optical Activity	[α] ₂₀ /D +5.5° (c = 20 in chloroform)[3]
Density	1.140 g/mL at 20 °C[2][4][5]
Refractive Index	n ₂₀ /D 1.533[5]
Storage Temperature	2-8°C[3]

Table 2.2: Spectroscopic Data

Spectrum Type	Key Data Source
¹ H NMR	Available from suppliers like Sigma-Aldrich [1]
¹³ C NMR	Available from suppliers like Sigma-Aldrich [1]
FTIR	Available from spectral databases [1] [6]

Experimental Protocols

The synthesis of chiral molecules like (2R)-3-(phenylmethoxy)propane-1,2-diol requires stereoselective methods to ensure the desired enantiomer is produced. A common conceptual approach involves the benzylation of a suitable chiral three-carbon synthon.

Conceptual Synthetic Protocol: Asymmetric Dihydroxylation

A widely used method for preparing chiral diols is the Sharpless asymmetric dihydroxylation. The following is a generalized protocol for the synthesis of a related compound, which illustrates the principles that can be adapted for the synthesis of (2R)-3-(phenylmethoxy)propane-1,2-diol from an appropriate allyl ether.

Objective: To synthesize a chiral diol from an alkene precursor.

Materials:

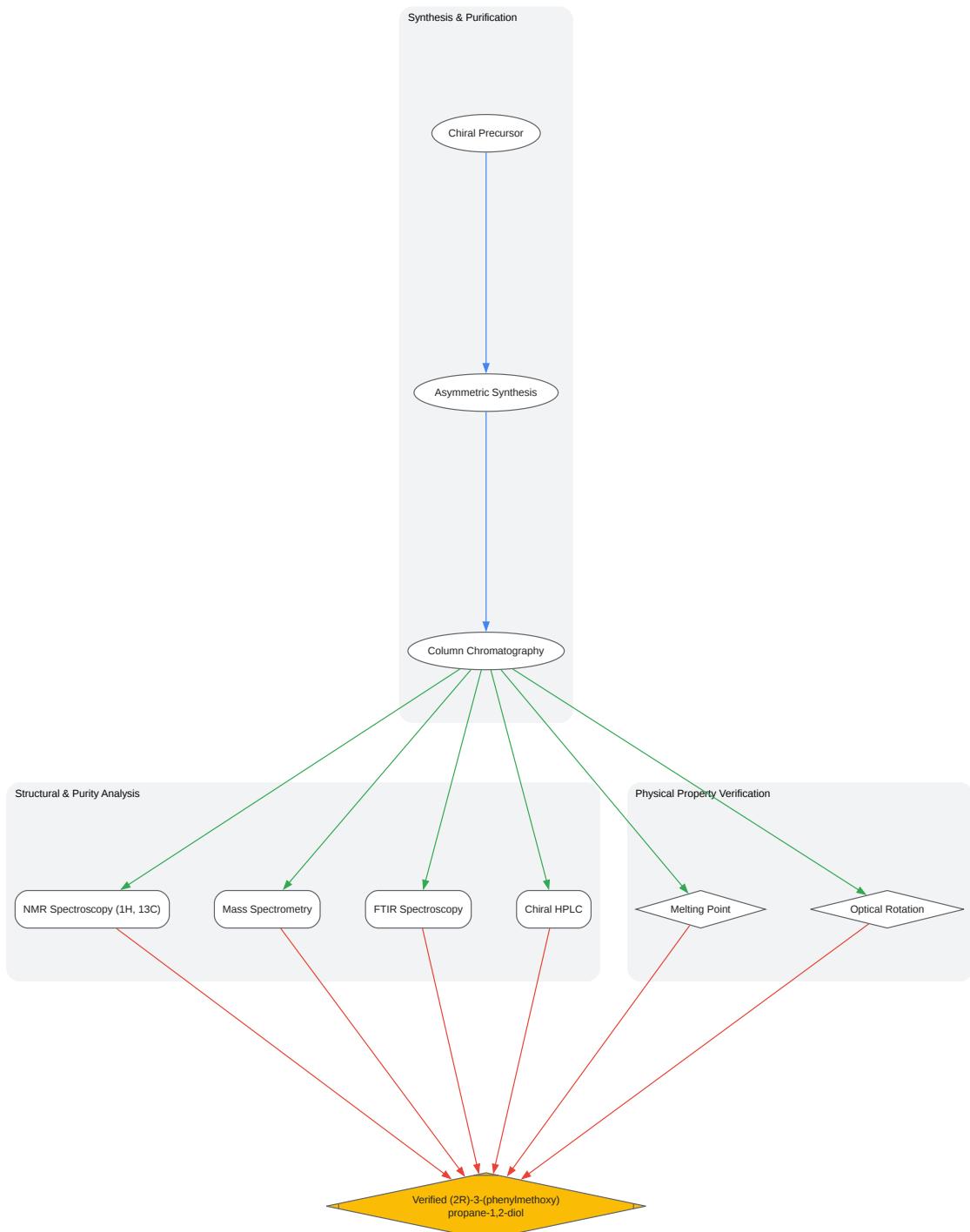
- Allyl benzyl ether (precursor)
- AD-mix- β (for (R)-diol) or AD-mix- α (for (S)-diol)
- tert-Butanol
- Water
- Methanesulfonamide
- Sodium sulfite
- Ethyl acetate

- Magnesium sulfate
- Silica gel for column chromatography

Procedure:

- A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
- AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until both phases are clear.
- The allyl benzyl ether precursor is added to the reaction mixture at 0 °C.
- The reaction is stirred vigorously at 0 °C for 12-24 hours, monitoring by TLC.
- Upon completion, the reaction is quenched by the addition of sodium sulfite and warmed to room temperature.
- The mixture is stirred for an additional hour.
- The product is extracted with ethyl acetate.
- The combined organic layers are washed with 2 M NaOH, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield the desired (R)-diol.

Applications in Research and Development


(2R)-3-(phenylmethoxy)propane-1,2-diol serves as a versatile chiral building block in the synthesis of complex organic molecules. Its applications include:

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various biologically active compounds where stereochemistry is critical for efficacy and safety.

- Chiral Ligand Synthesis: The diol functionality can be further modified to create chiral ligands for asymmetric catalysis.
- Lipid Research: It is used in the synthesis of specialized lipids and phospholipids for biochemical and biophysical studies[5].

Visualization of Logical Workflow

The following diagram illustrates the logical workflow for the characterization and verification of (2R)-3-(phenylmethoxy)propane-1,2-diol.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(+)-3-Benzylxy-1,2-propanediol | C10H14O3 | CID 2724795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-3-Benzylxy-1,2-propanediol | CAS#:56552-80-8 | Chemsoc [chemsoc.com]
- 3. (R)-(+)-3-Benzylxy-1,2-propanediol 99 56552-80-8 [sigmaaldrich.com]
- 4. 3-Benzylxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]
- 5. (±)-3-Benzylxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (2R)-3-(Phenylmethoxy)propane-1,2-diol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054711#iupac-name-for-r-3-benzylxy-1-2-propanediol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com